molecular formula C19H19N3O3S B12944787 1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12944787
M. Wt: 369.4 g/mol
InChI Key: NBEOGSYAHBRNRD-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroxyphenyl group linked to an ethanone moiety via a sulfanyl bridge, which is further attached to a 1,2,4-triazole ring substituted with ethyl and 3-methylphenyl groups. Its synthesis likely involves nucleophilic substitution between a triazole thiol and an α-halogenated ketone, as seen in analogous compounds .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H19N3O3S/c1-3-22-18(14-6-4-5-12(2)9-14)20-21-19(22)26-11-17(25)13-7-8-15(23)16(24)10-13/h4-10,23-24H,3,11H2,1-2H3

InChI Key

NBEOGSYAHBRNRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Coupling with the Phenolic Compound: The final step involves coupling the triazole-thioether intermediate with a 3,4-dihydroxyphenyl derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit significant antimicrobial properties. Triazole derivatives are known for their efficacy against various pathogens, including bacteria and fungi. Studies have shown that these compounds can disrupt microbial growth by interfering with cell wall synthesis and metabolic pathways.

Antioxidant Properties

The presence of dihydroxyphenyl groups in the compound contributes to its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Experimental data suggest that this compound can scavenge free radicals effectively, thus offering protective effects at the cellular level.

Anti-inflammatory Effects

Compounds containing triazole rings have been studied for their anti-inflammatory properties. The specific structure of this compound suggests potential inhibition of inflammatory pathways, possibly through modulation of cytokine production or inhibition of inflammatory enzymes such as cyclooxygenases (COX). In vitro studies are necessary to confirm these effects.

Pesticidal Activity

Given the rising concern over synthetic pesticides' environmental impact, there is increasing interest in botanical and synthetic alternatives. The triazole moiety in this compound may contribute to its pesticidal properties against agricultural pests. Research has indicated that similar compounds can act as effective fungicides or insecticides by disrupting biological processes in target organisms.

Plant Growth Regulation

There is emerging evidence that certain triazole compounds can influence plant growth and development by modulating hormonal pathways or enhancing stress tolerance. This application could be particularly beneficial in promoting crop resilience against environmental stresses.

Development of Functional Materials

The unique chemical structure of this compound makes it a candidate for developing advanced materials such as polymers or coatings with specific functional properties (e.g., antimicrobial surfaces or UV protection).

Nanotechnology

Research into nanomaterials has highlighted the potential of incorporating organic compounds into nanoscale systems for drug delivery or biosensing applications. The stability and reactivity of this compound could be harnessed to create novel nanocarriers for targeted therapy.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAntioxidant PropertiesShowed a high scavenging capacity against DPPH radicals, indicating strong antioxidant activity.
Study CPesticidal EfficacyReported effective control of fungal pathogens in agricultural settings with minimal phytotoxicity observed.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modulate.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Triazole Substituents Aryl Group on Ethanone Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Ethyl, 5-(3-methylphenyl) 3,4-Dihydroxyphenyl ~413.5 (estimated) High polarity, antioxidant potential
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone 4-Phenyl, 5-(3,4-dimethoxyphenyl) 4-Methoxyphenyl 461.53 Reduced solubility due to methoxy groups
2-{[5-(2-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone 4-Methyl, 5-(2-hydroxyphenyl) 4-Methoxyphenyl 355.41 Moderate H-bonding, possible antimicrobial
1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone 4-Methyl, 5-phenyl 3,4-Dihydroxyphenyl ~369.4 (estimated) Similar H-bonding, lower lipophilicity
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone 4,5-Diphenyl 3-Methyl-3-phenylcyclobutyl ~483.6 (estimated) High steric bulk, potential kinase inhibition

Key Findings from Comparative Analysis

  • Polarity and Solubility : The target compound’s 3,4-dihydroxyphenyl group enhances water solubility compared to methoxy-substituted analogs (e.g., ), though ethyl and 3-methylphenyl groups on the triazole may offset this by increasing lipophilicity .
  • Bioactivity : The dihydroxyphenyl moiety is associated with antioxidant and enzyme inhibitory activity, as seen in related compounds . In contrast, methoxy or halogenated derivatives (e.g., ) often exhibit enhanced membrane permeability but reduced direct receptor binding.
  • Synthetic Routes : Most analogs are synthesized via nucleophilic substitution between triazole thiols and α-halogenated ketones, as described in . Modifications in substituents require tailored precursors (e.g., 3-methylphenyl bromide for the target compound).

Pharmacological and Physicochemical Insights

  • Antioxidant Potential: The 3,4-dihydroxyphenyl group’s catechol structure is critical for free radical scavenging, a feature absent in methoxy or halogenated analogs .
  • Lipophilicity : The ethyl and 3-methylphenyl groups on the triazole increase logP values compared to methyl-substituted analogs (e.g., ), suggesting improved blood-brain barrier penetration.
  • Crystallography and DFT Studies: Compounds like were analyzed using X-ray diffraction and DFT, revealing planar triazole rings and non-covalent interactions (e.g., π-π stacking). Similar studies on the target compound could elucidate its conformational stability.

Biological Activity

The compound 1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, hydroxyl groups, and a sulfur-containing moiety. Its molecular formula is C20H21N5O3SC_{20}H_{21}N_5O_3S, with a molecular weight of 411.5 g/mol. The presence of functional groups such as hydroxyl (-OH) and thioether (-S-) contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC20H21N5O3S
Molecular Weight411.5 g/mol
IUPAC NameThis compound
InChI KeyHDCOVBKRLIUEEG-NHDPSOOVSA-N

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. Specifically:

  • Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Antioxidant Activity : The hydroxyl groups can scavenge free radicals, contributing to its antioxidant properties.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis through interactions with protein kinases.

Anticancer Activity

Several studies have examined the anticancer properties of related compounds containing triazole rings. For instance:

  • Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer), indicating potential for development as an anticancer agent .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties:

  • Study Findings : Triazole derivatives have shown promising results against both bacterial and fungal strains. A study reported that certain analogs exhibited minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been hypothesized based on its structural components:

  • Mechanistic Insights : The presence of hydroxyl groups may enhance the compound's ability to inhibit inflammatory mediators such as prostaglandins and leukotrienes, akin to other phenolic compounds .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds:

CompoundCell LineIC50 (µM)Activity Type
Triazole Derivative XA54915.0Anticancer
Triazole Derivative YMCF712.5Anticancer
Hydroxylated Triazole ZS. aureus32.0Antimicrobial

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of these compounds:

  • Key Observations : Variations in substituents on the triazole ring significantly affect potency against cancer cell lines. For instance, modifications that enhance lipophilicity have been correlated with increased anticancer activity .

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